1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Overview
Description
1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine is a complex organic compound characterized by its unique spiro structure, which involves a benzimidazole ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine typically involves multi-step organic reactions. One common method includes the nitration of spiro[benzimidazole-2,1’-cyclohexane] derivatives, followed by hydroxylation and imination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or aromatic amines can be used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the nitro group, such as amino, hydroxyl, or alkyl groups.
Scientific Research Applications
1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The spiro structure also allows for unique binding interactions with target proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
5-Nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide: Similar in structure but with different functional groups.
4-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]: Another derivative with a hydroxyl group at a different position.
Uniqueness
1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-10-8(16(18)19)4-5-9-11(10)14-12(15(9)17)6-2-1-3-7-12/h4-5,13,17H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSALKOXOXHBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C3C(=CC=C(C3=N)[N+](=O)[O-])N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370703 | |
Record name | 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-81-6 | |
Record name | 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.